![molecular formula C11H10F2O2 B15309357 (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)
(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one typically involves the introduction of the difluoromethoxy group to a suitable precursor. One common method is the difluoromethylation of a phenyl ring, followed by the formation of the butenone moiety. This can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the phenyl ring. The reaction conditions are optimized to achieve high yields and purity, often involving the use of non-ozone depleting difluorocarbene reagents .
Chemical Reactions Analysis
Types of Reactions
(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl ketones, while reduction can produce difluoromethoxyphenyl alcohols .
Scientific Research Applications
(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application being investigated .
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C11H10F2O2/c1-8(14)6-7-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3/b7-6+ |
InChI Key |
ZAYGDVNCYXHDEJ-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC(F)F |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


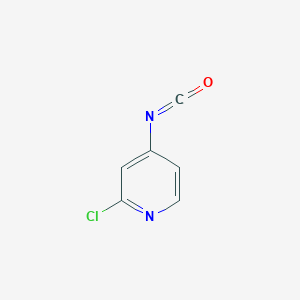

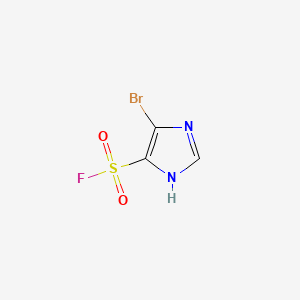
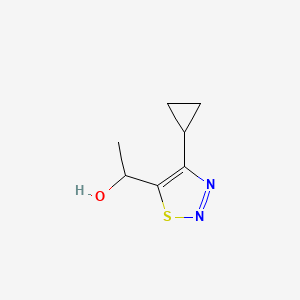
![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
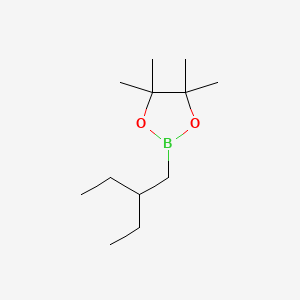
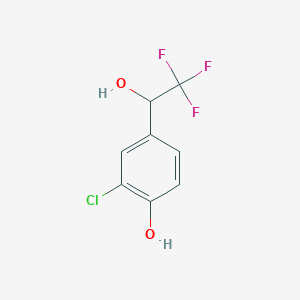
![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
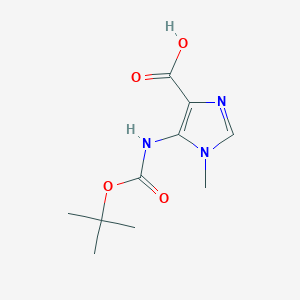
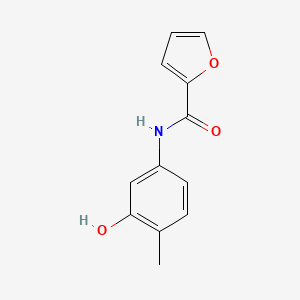
![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)
